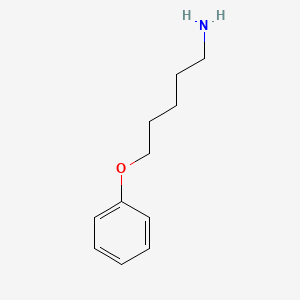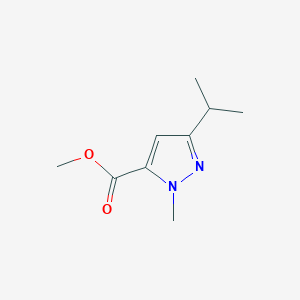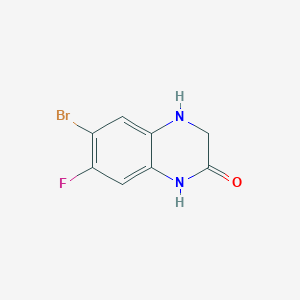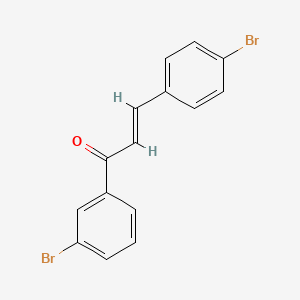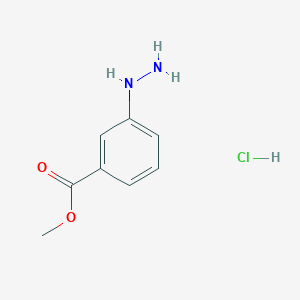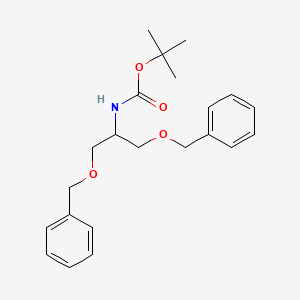
tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate
Descripción general
Descripción
“tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate” is an organic compound . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
“this compound” is a deliquescent compound and should avoid contact with moisture and humidity . More detailed physical and chemical properties can be found on various chemical databases .Aplicaciones Científicas De Investigación
Synthetic Applications
Catalytic Non-Enzymatic Kinetic Resolution : This study highlights the significance of catalytic non-enzymatic procedures for resolving racemic compounds, offering high enantioselectivity and yield for products and starting materials. This approach is crucial in asymmetric organic synthesis, showcasing the potential utility of tert-butyl derivatives in synthetic chemistry (Pellissier, 2011).
Selective Organic Synthesis : Research on using metal cation-exchanged clay as catalysts for various organic syntheses, including the Friedel-Crafts alkylation, showcases the versatility of tert-butyl derivatives in facilitating selective and efficient chemical reactions (Tateiwa & Uemura, 1997).
Environmental Fate and Impact
Biodegradation and Fate in Soil and Groundwater : The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound related to tert-butyl derivatives, in soil and groundwater, offers insights into the microbial capacity to degrade such compounds, potentially implicating similar pathways for tert-butyl derivatives (Thornton et al., 2020).
Environmental Behavior and Fate of MTBE : This study reviews the environmental behavior and fate of methyl tert-butyl ether (MTBE), highlighting its solubility, transport in groundwater, and resistance to biodegradation. These findings can provide context for understanding the environmental impact of related tert-butyl compounds (Squillace et al., 1997).
Toxicological Assessments
Synthetic Phenolic Antioxidants Review : A comprehensive review of the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including tert-butyl derivatives, underlines potential health risks and environmental concerns. This highlights the need for future studies on novel, less toxic phenolic antioxidants (Liu & Mabury, 2020).
Reassessment of Cancer Potency and Modes of Action for MTBE and its Metabolites : This research provides a critical reassessment of the cancer potency of methyl tert-butyl ether (MTBE) and its metabolites, incorporating modes of action and suggesting minimal human cancer and non-cancer risks. Such analyses are essential for understanding the health implications of tert-butyl derivatives (Bogen & Heilman, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1,3-bis(phenylmethoxy)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)23-20(16-25-14-18-10-6-4-7-11-18)17-26-15-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZDORGDMAKNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



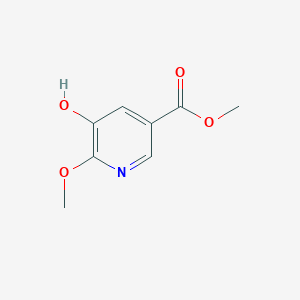
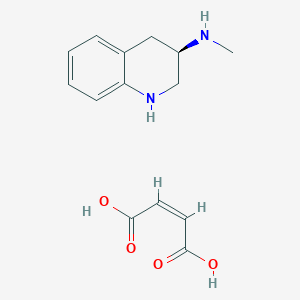
![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)
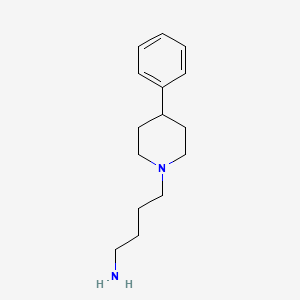
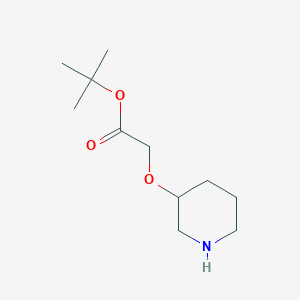
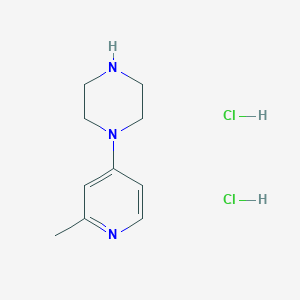

![tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3108593.png)
